molecular formula C16H16N2O3S B2456942 [2-(3-Methylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate CAS No. 475054-92-3

[2-(3-Methylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

Cat. No. B2456942
CAS RN: 475054-92-3
M. Wt: 316.38
InChI Key: UMBUZOXLNPYWJT-UHFFFAOYSA-N
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Description

[2-(3-Methylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Methyl 2-[(3-Methylphenyl)amino]-2-oxoethyl 2-methylsulfanylpyridine-3-carboxylate and has the molecular formula C20H20N2O3S. Additionally, we will list future directions for research on this compound.

Mechanism Of Action

The mechanism of action of [2-(3-Methylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate is not fully understood. However, it is believed that the compound works by inhibiting specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation and oxidative stress in the brain, which can contribute to the development of Alzheimer's disease.
Biochemical and Physiological Effects
Studies have shown that [2-(3-Methylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate has a number of biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes and proteins that are involved in cancer cell growth and proliferation. It has also been shown to reduce inflammation and oxidative stress in the brain, which can contribute to the development of Alzheimer's disease. Additionally, this compound has been shown to have neuroprotective effects, which may make it useful in the treatment of other neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of using [2-(3-Methylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate in lab experiments is that it has been extensively studied and has a well-understood mechanism of action. Additionally, it has been shown to have anti-cancer and neuroprotective properties, which makes it a promising candidate for further research. However, one limitation of using this compound in lab experiments is that it may have toxic effects at high doses, which can limit its usefulness in certain applications.

Future Directions

There are several future directions for research on [2-(3-Methylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate. One area of research is in the development of new cancer treatments that target specific enzymes and proteins that are involved in cancer cell growth and proliferation. Additionally, this compound may have potential applications in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Further research is needed to fully understand the mechanism of action of this compound and to determine its potential applications in scientific research.

Synthesis Methods

The synthesis of [2-(3-Methylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate involves the reaction of 2-methylsulfanylpyridine-3-carboxylic acid with 3-methylaniline and ethyl chloroformate. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

[2-(3-Methylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate has been studied for its potential applications in scientific research. One major area of research is in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.

properties

IUPAC Name

[2-(3-methylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-11-5-3-6-12(9-11)18-14(19)10-21-16(20)13-7-4-8-17-15(13)22-2/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBUZOXLNPYWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC(=O)C2=C(N=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3-Methylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

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